molecular formula C11H6N2O3 B10815107 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione

2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B10815107
M. Wt: 214.18 g/mol
InChI Key: BFMCRAXOACCPEL-UHFFFAOYSA-N
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Description

2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused ring system combining chromene and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione typically involves the treatment of 3-methyl-6-phenoxyuracils with the Vilsmeier reagent to obtain 5-formyl-3-methyl-6-phenoxyuracils. This intermediate then undergoes dehydrative cyclization with polyphosphoric acid to yield the desired compound . Another method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it exhibits strong oxidizing power, capable of oxidizing benzyl alcohol to benzaldehyde under neutral conditions .

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde from benzyl alcohol.

    Reduction: 1,5-dihydro-5-deaza-10-oxaflavins.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione involves its ability to act as an oxidizing agent, facilitating the transfer of electrons in various chemical reactions. Its molecular targets and pathways include interactions with enzymes and proteins involved in oxidative stress and cellular metabolism .

Properties

IUPAC Name

chromeno[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMCRAXOACCPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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